2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid
Overview
Description
2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidinone ring, which is a cyclic derivative of the neurotransmitter GABA, and a phenyl group attached to it.
Mechanism of Action
Target of Action
Similar compounds have been used as reagents in the preparation of pyrazolopyridines, which are known to inhibit pde4b .
Pharmacokinetics
Its solubility in water and other polar solvents suggests that it may have good bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, cyclization of similar compounds in alcohol at different temperatures yields different products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid typically involves the following steps:
Formation of 2-Oxopyrrolidin-1-ylphenylacetic acid: : This can be achieved by reacting 2-oxopyrrolidin-1-yl with phenylacetic acid under suitable conditions.
Formylation: : The phenylacetic acid derivative is then formylated using reagents like formic acid or formyl chloride to introduce the formamide group.
Amination: : Finally, the formylated product undergoes amination to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reactors and conditions to maintain safety and efficiency. Continuous flow chemistry might be employed to enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: : Ammonia, amines, and polar aprotic solvents.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Alcohols or amines.
Substitution: : Amides, esters, or ethers.
Scientific Research Applications
2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for studying protein interactions.
Medicine: : Potential use in drug development for neurological disorders.
Industry: : Application in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid is structurally similar to compounds like piracetam and aniracetam, which are also known for their cognitive-enhancing properties
Similar Compounds
Piracetam
Aniracetam
Levetiracetam
Brivaracetam
Properties
IUPAC Name |
2-[[4-(2-oxopyrrolidin-1-yl)benzoyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11-2-1-7-15(11)10-5-3-9(4-6-10)13(19)14-8-12(17)18/h3-6H,1-2,7-8H2,(H,14,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZGBAJPFYGVRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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